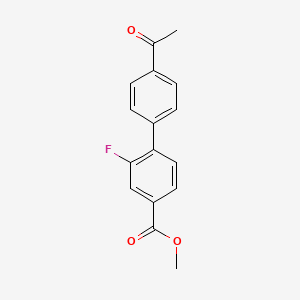
Methyl 2-fluoro-5-(4-methylphenyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-fluoro-5-(4-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom and a methyl group attached to the benzene ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-(4-methylphenyl)benzoate typically involves the esterification of 2-fluoro-5-(4-methylphenyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
化学反応の分析
Types of Reactions
Methyl 2-fluoro-5-(4-methylphenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-fluoro-5-(4-methylphenyl)benzoic acid.
Reduction: 2-fluoro-5-(4-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-fluoro-5-(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic esters.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism by which Methyl 2-fluoro-5-(4-methylphenyl)benzoate exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the fluorine atom can enhance the compound’s stability and alter its reactivity, making it a valuable tool in both chemical and biological research.
類似化合物との比較
Methyl 2-fluoro-5-(4-methylphenyl)benzoate can be compared with other similar compounds such as:
Methyl 2-fluorobenzoate: Lacks the additional methyl group on the benzene ring, resulting in different chemical properties and reactivity.
Methyl 2-fluoro-5-formylbenzoate:
Methyl 3-fluoro-5-(4-methylphenyl)benzoate: The position of the fluorine atom is different, leading to variations in chemical behavior and interactions.
The unique combination of the fluorine atom and the methyl group in this compound imparts distinct properties that make it particularly useful in specific research and industrial applications.
特性
IUPAC Name |
methyl 2-fluoro-5-(4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)12-7-8-14(16)13(9-12)15(17)18-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXIOYDTXJOJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl3-[2-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962469.png)
![Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962471.png)






![Methyl 3-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7962525.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]benzoate](/img/structure/B7962538.png)

![Methyl 2-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962553.png)
